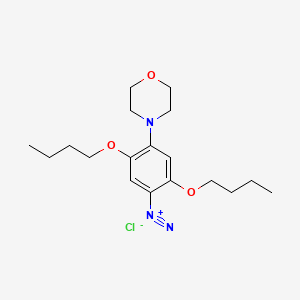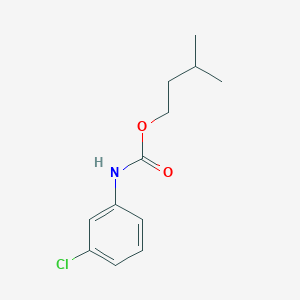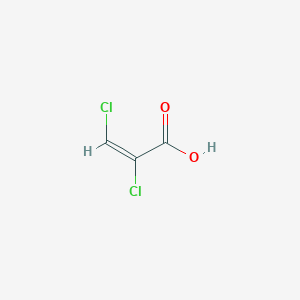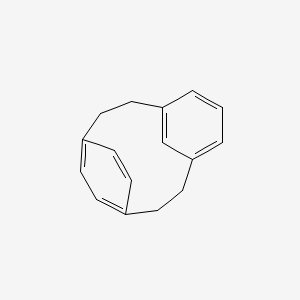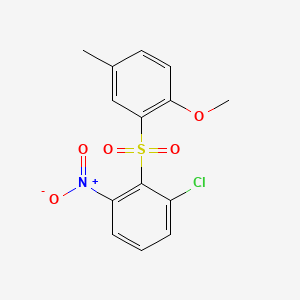
(3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonyl and azane oxide groups suggests that it may exhibit interesting reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: The initial aromatic compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Sulfonylation: The amine is reacted with a sulfonyl chloride to introduce the sulfonyl group.
Chlorination: The aromatic ring is chlorinated to introduce the chloro group.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.
Oxidation: Finally, the azane oxide group is introduced through an oxidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
(3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The azane oxide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Addition: The sulfonyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Addition: Nucleophiles such as amines or thiols can add to the sulfonyl group.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Addition: Formation of sulfonamide or sulfonate derivatives.
科学的研究の応用
(3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism by which (3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may interact with cellular receptors, altering their conformation and affecting signal transduction pathways.
Oxidative Stress: The compound may induce oxidative stress in cells, leading to apoptosis or other cellular responses.
類似化合物との比較
Similar Compounds
(3-Chloro-2-((2-methoxyphenyl)sulfonyl)phenyl)(hydroxy)azane oxide: Lacks the methyl group on the aromatic ring.
(3-Chloro-2-((2-methoxy-4-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide: The methyl group is positioned differently on the aromatic ring.
(3-Chloro-2-((2-ethoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide: The methoxy group is replaced with an ethoxy group.
Uniqueness
The unique combination of functional groups in (3-Chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)phenyl)(hydroxy)azane oxide, particularly the presence of both sulfonyl and azane oxide groups, distinguishes it from similar compounds. This combination may confer unique reactivity and biological activity, making it a valuable compound for further research and development.
特性
CAS番号 |
5465-72-5 |
|---|---|
分子式 |
C14H12ClNO5S |
分子量 |
341.8 g/mol |
IUPAC名 |
1-chloro-2-(2-methoxy-5-methylphenyl)sulfonyl-3-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO5S/c1-9-6-7-12(21-2)13(8-9)22(19,20)14-10(15)4-3-5-11(14)16(17)18/h3-8H,1-2H3 |
InChIキー |
LSRRFVJCZDGJSL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


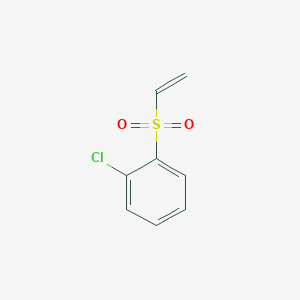
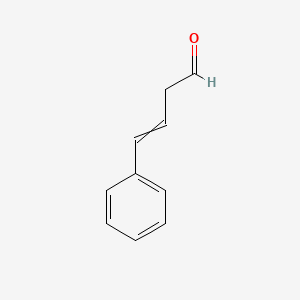

![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)



